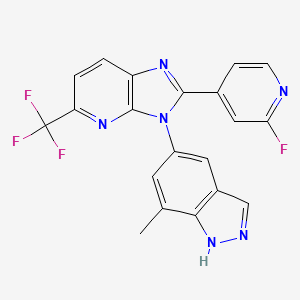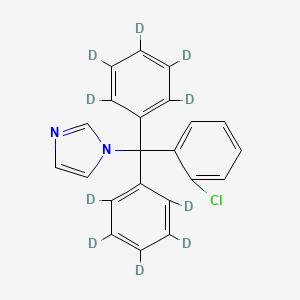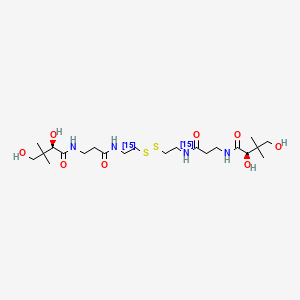
Acetoevernone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetoevernone, also known as acetophenone, is an organic compound with the formula C₆H₅C(O)CH₃. It is the simplest aromatic ketone and appears as a colorless, viscous liquid. This compound is widely used as a precursor to various resins and fragrances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetoevernone can be synthesized through several methods. One common method is the Friedel-Crafts acylation of benzene with acetyl chloride in the presence of aluminum chloride . The reaction proceeds as follows: [ \text{C}_6\text{H}_6 + \text{CH}_3\text{COCl} \rightarrow \text{C}_6\text{H}_5\text{COCH}_3 + \text{HCl} ]
Another method involves the oxidation of ethylbenzene using molecular oxygen in the presence of a catalyst containing cobalt, manganese, and bromine .
Industrial Production Methods
Industrially, this compound is produced as a byproduct of the cumene process, which is primarily used for the synthesis of phenol and acetone . In this process, isopropylbenzene hydroperoxide undergoes a rearrangement to form this compound and methanol.
Analyse Des Réactions Chimiques
Types of Reactions
Acetoevernone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to benzoic acid using strong oxidizing agents.
Reduction: It can be reduced to 1-phenylethanol using reducing agents like sodium borohydride.
Substitution: This compound can undergo α-bromination in the presence of bromine and a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Bromine in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Benzoic acid.
Reduction: 1-Phenylethanol.
Substitution: α-Bromoacetophenone.
Applications De Recherche Scientifique
Acetoevernone is used in various scientific research applications:
Mécanisme D'action
The mechanism of action of acetoevernone involves its interaction with specific molecular targets. For instance, it can increase the photosensitizing activities of certain compounds like porfimer sodium . Additionally, this compound can alter the permeability of cell membranes, affecting the growth of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylethanol: A reduction product of acetoevernone.
Benzaldehyde: An oxidation product of toluene, similar in structure to this compound.
Benzyl alcohol: Another aromatic compound with similar applications.
Uniqueness
This compound is unique due to its versatility in various chemical reactions and its wide range of applications in different fields. Its ability to act as a precursor for numerous compounds makes it a valuable compound in both research and industry .
Propriétés
Formule moléculaire |
C10H12O3 |
|---|---|
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-(2-hydroxy-4-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-6-4-8(13-3)5-9(12)10(6)7(2)11/h4-5,12H,1-3H3 |
Clé InChI |
WJBBJTQRZGMBEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


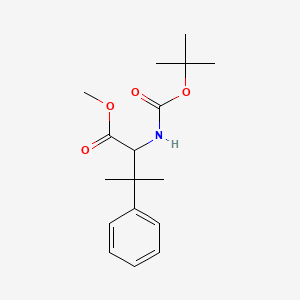
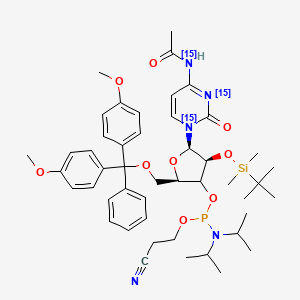
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate](/img/structure/B12386784.png)

![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
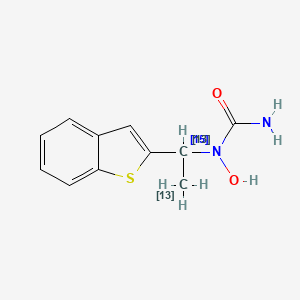

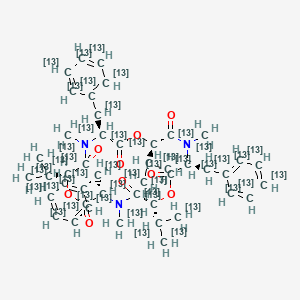
![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
